4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate
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Overview
Description
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring can enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce oxo groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and trifluoromethyl benzenecarboxylates. Examples include:
- 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl benzoate
- 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate
Uniqueness
The uniqueness of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate (CAS No. 478040-39-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H20F3NO5, with a molecular weight of approximately 483.44 g/mol. The structure features a trifluoromethyl group and an isoindole moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C26H20F3NO5 |
Molecular Weight | 483.44 g/mol |
CAS Number | 478040-39-0 |
Melting Point | Not Available |
Solubility | Not Available |
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The trifluoromethyl group enhances electron-withdrawing capabilities, potentially increasing the compound's ability to scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : It has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase (COX) : The compound demonstrated inhibition against COX-2, suggesting potential anti-inflammatory effects.
- Lipoxygenases : The compound also exhibited activity against lipoxygenases (LOX), which are involved in inflammatory processes.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown enhanced activity compared to conventional antibiotics like ampicillin.
Case Studies
-
Study on Neuroprotective Effects :
A study investigated the neuroprotective potential of similar isoindole derivatives, finding that they could reduce neuronal cell death in models of oxidative stress. This suggests that the target compound may also confer neuroprotection through its antioxidant properties . -
Anti-inflammatory Studies :
In vitro studies demonstrated that related compounds inhibited COX enzymes effectively, indicating potential use in treating inflammatory conditions . -
Anticancer Potential :
Research involving similar structures revealed cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via oxidative stress pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Electron-Withdrawing Effects : The trifluoromethyl group enhances the electrophilicity of the molecule, facilitating interactions with nucleophilic sites on enzymes.
- Hydrogen Bonding : Potential hydrogen bonding with active site residues in target enzymes could explain the observed inhibition rates.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and enzyme active sites, supporting its role as a multi-target inhibitor .
Properties
IUPAC Name |
[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3NO5/c1-34-25(33)22(30-15-18-4-2-3-5-21(18)23(30)31)14-16-6-12-20(13-7-16)35-24(32)17-8-10-19(11-9-17)26(27,28)29/h2-13,22H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDYUEVKXNNTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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